(2-Oxo-1,3-benzothiazol-3(2H)-yl)methyl 2-methylprop-2-enoate

Description

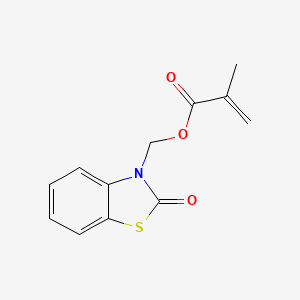

(2-Oxo-1,3-benzothiazol-3(2H)-yl)methyl 2-methylprop-2-enoate is a benzothiazole derivative featuring a 2-oxo substitution on the heterocyclic ring and a methacrylate ester (2-methylprop-2-enoate) group attached via a methylene bridge. Its molecular formula is estimated as C₁₂H₁₁NO₃S, with a molecular weight of ~249.28 g/mol.

Properties

CAS No. |

102040-34-6 |

|---|---|

Molecular Formula |

C12H11NO3S |

Molecular Weight |

249.29 g/mol |

IUPAC Name |

(2-oxo-1,3-benzothiazol-3-yl)methyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C12H11NO3S/c1-8(2)11(14)16-7-13-9-5-3-4-6-10(9)17-12(13)15/h3-6H,1,7H2,2H3 |

InChI Key |

KXPZUBIYXVMNPU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCN1C2=CC=CC=C2SC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxo-1,3-benzothiazol-3(2H)-yl)methyl 2-methylprop-2-enoate typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by esterification with 2-methylprop-2-enoic acid. The reaction conditions often require the use of catalysts such as titanium tetraisopropoxide or mesoporous titania-alumina mixed oxide, and the reactions are usually carried out in solvents like ethanol at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Oxo-1,3-benzothiazol-3(2H)-yl)methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzothiazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Oxo-1,3-benzothiazol-3(2H)-yl)methyl 2-methylprop-2-enoate has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It is being investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Oxo-1,3-benzothiazol-3(2H)-yl)methyl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s ability to undergo various chemical reactions also allows it to form reactive intermediates that can interact with biological molecules, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features

The target compound is compared to two analogs:

[3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] (E)-3-phenylprop-2-enoate (CAS 587003-93-8)

3-(6-Bromo-2-oxobenzo[d]thiazol-3(2H)-yl)propanoic acid (CAS 1192805-99-4)

Comparative Analysis

Molecular Properties

- Structural Differentiation: The target’s methacrylate ester contrasts with the cinnamate ester in (which includes a chromenone core and phenyl group) and the propanoic acid in . These differences impact solubility, reactivity, and application scope.

Physicochemical Behavior

- Lipophilicity : The cinnamate ester in contributes to a high XLogP3 (5.5), suggesting strong hydrophobic character, whereas the target’s methacrylate group likely reduces lipophilicity (estimated XLogP3 ~3.5). The carboxylic acid in lowers LogP due to increased polarity .

- Rotational Flexibility: The chromenone-cinnamate structure in has 5 rotatable bonds, enabling conformational versatility, while the target and are more rigid .

Hazard Classification

Research Findings and Implications

Environmental and Modeling Considerations

- Per the lumping strategy in , the target compound and its analogs could be grouped in environmental models due to shared benzothiazole cores, assuming similar degradation pathways. However, ester vs. acid functionalities may necessitate distinct reaction pathways .

Biological Activity

(2-Oxo-1,3-benzothiazol-3(2H)-yl)methyl 2-methylprop-2-enoate is a complex organic compound belonging to the benzothiazole class. This compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. Understanding its biological activity is crucial for potential applications in medicinal chemistry and drug development.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS No. | 102040-34-6 |

| Molecular Formula | C12H11NO3S |

| Molecular Weight | 249.29 g/mol |

| IUPAC Name | (2-oxo-1,3-benzothiazol-3-yl)methyl 2-methylprop-2-enoate |

| InChI Key | KXPZUBIYXVMNPU-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the condensation of 2-aminothiophenol with an aldehyde or ketone, followed by esterification with 2-methylprop-2-enoic acid. Catalysts such as titanium tetraisopropoxide are often employed, and reactions are conducted in solvents like ethanol at elevated temperatures .

Antimicrobial Properties

Recent studies have demonstrated that compounds related to benzothiazoles exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest potent bacteriostatic effects .

Antifungal Activity

In addition to antibacterial properties, the compound has also been evaluated for antifungal activity. Research indicates that certain benzothiazole derivatives can inhibit fungal growth effectively, making them candidates for antifungal drug development .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro. Studies show that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the activation of caspases .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. The compound's ability to form reactive intermediates allows it to engage with biological macromolecules, leading to observed therapeutic effects .

Case Studies

Several case studies highlight the biological significance of this compound:

- Antibacterial Study : A series of derivatives were synthesized and tested against Bacillus subtilis and Salmonella Enteritidis. The results indicated that modifications on the benzothiazole ring significantly enhanced antibacterial activity .

- Antifungal Evaluation : A comparative study assessed the antifungal efficacy of various benzothiazole derivatives against Candida albicans. The findings revealed that specific substitutions on the benzothiazole ring improved antifungal potency .

- Cancer Cell Line Testing : In vitro assays on human cancer cell lines demonstrated that this compound induced significant cytotoxicity, with IC50 values indicating strong anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.